N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-4-propoxyazepane-1-carboxamide
Description
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-4-propoxyazepane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrrolidine ring substituted with a methylsulfonyl group, linked to an azepane ring via a carboxamide linkage, and further modified with a propoxy group. The intricate structure of this compound suggests a range of chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-4-propoxyazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O4S/c1-3-11-23-15-5-4-8-18(9-7-15)16(20)17-12-14-6-10-19(13-14)24(2,21)22/h14-15H,3-13H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVBYQLPIHGNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(CC1)C(=O)NCC2CCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-4-propoxyazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Azepane Ring Formation: The azepane ring is typically constructed through cyclization reactions involving appropriate diamine precursors.
Carboxamide Linkage Formation: The carboxamide linkage is formed by reacting the amine group of the pyrrolidine ring with a carboxylic acid derivative of the azepane ring, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Propoxy Group: The propoxy group is introduced via alkylation reactions, using reagents like propyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-4-propoxyazepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propoxy group or the sulfonyl group.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or thiolates can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical studies due to its unique structure.
Medicine: Investigated for potential therapeutic effects, possibly as an enzyme inhibitor or receptor modulator.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-4-propoxyazepane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with nucleophilic sites in proteins, while the carboxamide linkage could facilitate binding to active sites.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-4-butoxyazepane-1-carboxamide
- N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-4-ethoxyazepane-1-carboxamide
Uniqueness
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-4-propoxyazepane-1-carboxamide is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. The propoxy group, in particular, may influence its solubility and interaction with biological targets differently compared to similar compounds with different alkoxy groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with related compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
